molecular formula C18H20N4O6S B2963071 1-methanesulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide CAS No. 1060215-27-1

1-methanesulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide

Cat. No.: B2963071
CAS No.: 1060215-27-1
M. Wt: 420.44
InChI Key: CFBFZNCYJVCCGC-UHFFFAOYSA-N
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Description

1-methanesulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains several functional groups, including a methanesulfonyl group, a benzofuran moiety, an oxadiazole ring, and a piperidine carboxamide structure, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O6S/c1-26-13-7-3-5-11-9-14(27-15(11)13)17-20-21-18(28-17)19-16(23)12-6-4-8-22(10-12)29(2,24)25/h3,5,7,9,12H,4,6,8,10H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBFZNCYJVCCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4CCCN(C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and oxadiazole intermediates, followed by their coupling with the piperidine carboxamide.

    Benzofuran Intermediate Synthesis: The benzofuran moiety can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Oxadiazole Intermediate Synthesis: The oxadiazole ring can be formed by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling Reaction: The final step involves coupling the benzofuran and oxadiazole intermediates with the piperidine carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The benzofuran moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are commonly used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

1-methanesulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key signaling pathways, such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

  • 1-methanesulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide
  • 1-methanesulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide
  • 1-methanesulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-triazol-2-yl]piperidine-3-carboxamide

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its oxadiazole ring, in particular, distinguishes it from similar compounds with thiadiazole or triazole rings, potentially leading to different biological effects and applications.

Biological Activity

1-Methanesulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure consists of a piperidine ring attached to an oxadiazole moiety and a methoxybenzofuran group. This unique combination of functional groups is believed to contribute to its diverse biological activities.

Pharmacological Properties

Research indicates that compounds with similar structural features exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Compounds containing the oxadiazole moiety have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound is expected to exhibit enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and urease, which are critical in various therapeutic contexts .
  • Anticonvulsant Activity : Related compounds have demonstrated anticonvulsant effects in animal models, suggesting potential neuroprotective benefits .

The biological activity of this compound is hypothesized to involve the following mechanisms:

  • Inhibition of Bacterial Growth : The compound may disrupt bacterial cell wall synthesis or protein function.
  • Enzyme Interaction : It likely binds to active sites on enzymes such as AChE, thereby inhibiting their activity and influencing neurotransmitter levels.
  • Neuroprotective Effects : The presence of the benzofuran moiety may confer neuroprotective properties by modulating neurotransmitter systems.

Case Studies

A series of studies have been conducted to evaluate the biological activities of compounds similar to this compound:

  • Antibacterial Studies :
    • Compounds were screened against various bacterial strains. Results indicated significant antibacterial activity against Salmonella typhi and Bacillus subtilis, with some derivatives exhibiting MIC values as low as 15.62 µg/mL .
  • Enzyme Inhibition Studies :
    • The synthesized compounds demonstrated strong inhibitory effects on urease and AChE. For instance, certain derivatives showed over 70% inhibition at concentrations below 100 µM .
  • Anticonvulsant Activity :
    • In vivo studies using the maximal electroshock seizure (MES) model in rats showed that selected compounds had comparable efficacy to standard anticonvulsants like phenytoin without significant neurotoxicity .

Data Table

Biological ActivityTest Organism/ModelResultReference
AntibacterialSalmonella typhiModerate to strong activity
Bacillus subtilisModerate to strong activity
Enzyme InhibitionAChEOver 70% inhibition at <100 µM
UreaseStrong inhibition observed
AnticonvulsantMES model (rats)Comparable efficacy to phenytoin

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